2-(Methoxymethyl)-2-methyloxirane

Description

Contextualizing Oxiranes (Epoxides) and Their Structural Variants in Organic Synthesis and Polymer Chemistry

Oxiranes, more commonly known as epoxides, are a class of cyclic ethers distinguished by a strained three-membered ring containing one oxygen and two carbon atoms. fiveable.me This ring strain makes them highly reactive and thus valuable intermediates in organic synthesis. fiveable.me They readily undergo ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form a diverse array of products. fiveable.me The simplest oxirane, ethylene (B1197577) oxide, is a cornerstone of the chemical industry, serving as a precursor for products like ethylene glycol, which is used in antifreeze and polyester (B1180765) manufacturing. fiveable.me

The versatility of oxiranes extends to polymer chemistry, where they serve as monomers in ring-opening polymerization to produce polyethers. The properties of the resulting polymers can be tailored by modifying the substituents on the oxirane ring. This has led to the development of a wide range of oxirane variants, each with unique characteristics and potential applications.

Rationale for Investigating the Unique Reactivity and Polymerization Behavior of 2-(Methoxymethyl)-2-methyloxirane

The specific structure of this compound, featuring both a methoxymethyl group and a methyl group attached to the same carbon atom of the oxirane ring, presents a unique case for investigation. This substitution pattern is expected to influence the compound's reactivity and polymerization behavior in several ways. The presence of the ether linkage in the methoxymethyl group introduces an additional site for potential coordination and interaction, which could affect the mechanism and kinetics of polymerization. Furthermore, the steric hindrance provided by the two substituents on a single carbon atom is likely to play a significant role in the regioselectivity of ring-opening reactions.

Understanding the interplay of these structural features is crucial for predicting and controlling the properties of polymers derived from this monomer. The investigation into the polymerization of this compound is driven by the prospect of creating novel polyether structures with potentially unique thermal, mechanical, and chemical properties, expanding the toolbox of polymer chemists.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are dictated by its molecular structure. For this compound, these properties are essential for its handling, reaction design, and potential applications.

Molecular Structure and Basic Chemical Data

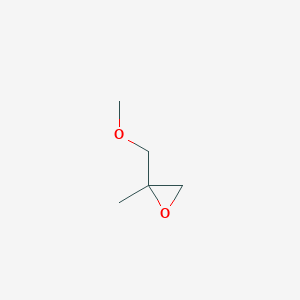

The molecular formula of this compound is C₅H₁₀O₂. matrix-fine-chemicals.com Its structure consists of a central three-membered oxirane ring. One of the carbon atoms of the ring is disubstituted with a methyl group (-CH₃) and a methoxymethyl group (-CH₂OCH₃).

Table 1: Basic Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ matrix-fine-chemicals.com |

| Molecular Weight | 102.13 g/mol matrix-fine-chemicals.com |

| IUPAC Name | This compound |

| CAS Number | 106392-12-5 matrix-fine-chemicals.com |

Tabulated Physical Properties

The physical properties of this compound are critical for its practical use in a laboratory or industrial setting.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Density | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of this compound

The synthesis of oxiranes is a well-established area of organic chemistry, with several general methods available.

General Synthetic Routes to Oxiranes

The most common method for synthesizing oxiranes is the epoxidation of alkenes. This reaction involves the addition of an oxygen atom across the double bond of an alkene, typically using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents. youtube.com Another significant route is the intramolecular cyclization of halohydrins (compounds containing a halogen and a hydroxyl group on adjacent carbons). Treatment of a halohydrin with a base leads to deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming the oxirane ring. orgsyn.org

Specific Synthetic Pathway for this compound

While a specific, detailed synthesis for this compound was not found in the search results, a plausible route can be inferred from general principles of organic synthesis. A likely precursor would be an alkene, specifically 2-methoxy-2-methyl-1-propene. Epoxidation of this alkene using a suitable oxidizing agent would yield the desired product.

Alternatively, a synthesis could start from 2-methyl-2,3-epoxy-1-propanol. Williamson ether synthesis, involving the deprotonation of the hydroxyl group followed by reaction with a methylating agent like methyl iodide, would introduce the methoxy (B1213986) group and form this compound.

Polymerization of this compound

The ability of oxiranes to undergo ring-opening polymerization is a key feature that makes them valuable in polymer science.

Cationic Ring-Opening Polymerization (CROP) as a Primary Mechanism

Cationic ring-opening polymerization (CROP) is a common and effective method for polymerizing cyclic ethers like oxiranes. nih.gov The process is typically initiated by electrophiles, such as strong protic acids or Lewis acids, which activate the oxygen atom of the oxirane ring. nih.gov This activation makes the carbon atoms of the ring susceptible to nucleophilic attack by another monomer molecule. The propagation step involves the sequential addition of monomer units to the growing polymer chain, which has a cationic active center. This process continues until termination or chain transfer reactions occur. The choice of initiator and reaction conditions can significantly influence the polymerization rate, the molecular weight of the resulting polymer, and the degree of control over the polymer architecture. nih.gov

Influence of the Methoxymethyl Substituent on Polymerization Kinetics and Polymer Structure

The methoxymethyl substituent in this compound is expected to have a pronounced effect on its polymerization behavior. The ether oxygen in the methoxymethyl group can act as a Lewis base, potentially interacting with the cationic propagating center or the initiator. This interaction could lead to a more complex polymerization mechanism compared to simpler oxiranes.

Kinetic studies on the polymerization of structurally related monomers, such as 2-oxazolines with ester functionalities, have shown that substituents can influence the propagation rate constants. rsc.orgresearchgate.net For instance, the presence of a nearby ester group was found to accelerate the homopolymerization of a 2-oxazoline monomer. rsc.org A similar effect might be observed with the methoxymethyl group in this compound, where intramolecular coordination could stabilize the transition state of the propagation step.

Furthermore, the bulky nature of the disubstituted carbon atom will likely dictate the regiochemistry of the ring-opening, leading to a polymer with a regular, repeating structure. This controlled regioselectivity is crucial for obtaining polymers with well-defined properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(3-6-2)4-7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGZYRGYOMNFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477279 | |

| Record name | 2-(methoxymethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37459-10-2 | |

| Record name | 2-(methoxymethyl)-2-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxymethyl 2 Methyloxirane and Its Analogues

Stereoselective Synthesis and Chiral Resolution Approaches

The creation of stereochemically defined epoxides is paramount for their application in pharmaceuticals and fine chemicals. This section explores the nuanced strategies employed to control the three-dimensional arrangement of atoms during the synthesis of substituted methyloxiranes.

Enantioselective epoxidation, the formation of one enantiomer of an epoxide over the other, is a critical step in the synthesis of chiral molecules. A primary route to chiral oxiranes is the asymmetric epoxidation of prochiral alkenes. For the synthesis of precursors to 2-(methoxymethyl)-2-methyloxirane, this would involve the enantioselective epoxidation of an alkene such as 2-methyl-3-methoxy-1-propene.

Various catalytic systems have been developed for such transformations. Transition metal complexes, particularly those of manganese, titanium, and iron, are often employed with chiral ligands to induce enantioselectivity. For instance, Jacobsen's manganese(III)-salen complexes have proven effective for the enantioselective epoxidation of a variety of unfunctionalized olefins csmcri.res.in. The choice of oxidant, such as sodium hypochlorite (B82951) (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA), and the presence of an axial base can significantly influence both the yield and the enantiomeric excess (ee) of the desired epoxide csmcri.res.in.

Enzymatic catalysis offers a green and highly selective alternative. Epoxide hydrolases (EHs) can be used in the kinetic resolution of racemic epoxides, providing access to enantiopure epoxides and their corresponding diols epa.gov. Furthermore, enzymes like chloroperoxidase have demonstrated high enantioselectivity in the epoxidation of disubstituted alkenes using hydrogen peroxide as a benign oxidant.

The development of recyclable catalysts is a key area of research to improve the economic viability and sustainability of these processes. Strategies include immobilizing the catalyst on organic or inorganic supports, or tuning the catalyst's molecular weight to facilitate its recovery and reuse csmcri.res.in.

Table 1: Comparison of Catalytic Systems for Enantioselective Epoxidation

| Catalyst System | Typical Substrates | Oxidant | Advantages | Disadvantages |

| Jacobsen's Mn(III)-salen | Unfunctionalized olefins | NaOCl, m-CPBA | High yields and enantioselectivity | Catalyst recovery can be challenging |

| Sharpless Asymmetric Epoxidation | Allylic alcohols | t-BuOOH | High enantioselectivity, predictable stereochemistry | Limited to allylic alcohols |

| Enzymatic (e.g., Epoxide Hydrolases) | Racemic epoxides | - | High enantioselectivity, mild conditions | Substrate specific, potential for product inhibition |

| Enzymatic (e.g., Chloroperoxidase) | Disubstituted alkenes | H2O2 | Green oxidant, high enantioselectivity | Enzyme stability and cost can be a concern |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound analogues, this involves controlling the stereochemical outcome of reactions that introduce new stereocenters to an existing chiral scaffold.

One approach involves the diastereoselective functionalization of a pre-existing chiral epoxide. The ring-opening of a chiral 2-methyloxirane derivative with a nucleophile can proceed with high diastereoselectivity, dictated by the stereochemistry of the starting epoxide and the nature of the nucleophile and catalyst. For example, the asymmetric ring-opening of meso-epoxides catalyzed by chiral phosphine (B1218219) oxides has been shown to produce chlorohydrins with high enantioselectivity, which can then be cyclized to form substituted epoxides nih.gov.

Another strategy involves the diastereoselective construction of the oxirane ring itself. This can be achieved through the cyclization of a chiral precursor containing the necessary functional groups. For instance, the intramolecular cyclization of a chiral halohydrin can lead to the formation of a substituted oxirane with a specific diastereomeric configuration. The stereochemistry of the starting material directly influences the stereochemistry of the resulting epoxide.

The directing effect of existing functional groups, such as a methoxy (B1213986) group, can also play a crucial role in controlling diastereoselectivity during reactions on an adjacent double bond, leading to the formation of a specific diastereomer of the substituted methyloxirane.

Green Chemistry Principles in the Synthesis of Substituted Oxiranes

The application of green chemistry principles to the synthesis of epoxides aims to reduce the environmental impact of these processes by focusing on sustainable catalysts, safer solvents, and waste minimization.

Bio-catalysts, such as immobilized enzymes, offer a green alternative to traditional metal-based catalysts. They operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the formation of byproducts researchgate.net. Research is ongoing to improve the stability and reusability of these biocatalysts for industrial applications researchgate.net. Furthermore, the use of catalysts derived from waste materials is an emerging area that contributes to a circular economy mdpi.com.

Solvent selection has a significant impact on the environmental footprint of a chemical process. The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable vertecbiosolvents.commdpi.com. Water is an excellent green solvent for many reactions, although its use in epoxidation can sometimes lead to undesired diol formation.

Bio-based solvents, such as cyclopentyl methyl ether (CPME), which can be derived from biomass, are gaining traction as sustainable alternatives to traditional petroleum-based solvents like toluene (B28343) rsc.org. Other bio-based solvents, including those derived from corn, soybeans, and citrus, are also being explored for their compatibility with epoxy resin formulations vertecbiosolvents.com. The use of solvent-free or catalyst-free reaction conditions represents the ultimate goal in green synthesis, significantly reducing waste and simplifying product purification researchgate.net.

Waste minimization strategies focus on maximizing atom economy and reducing the generation of hazardous byproducts. This can be achieved through process optimization, such as using catalytic rather than stoichiometric reagents, and by recycling and reusing solvents and catalysts. The development of chemoenzymatic processes, which combine the advantages of chemical and biological catalysis, can lead to more efficient and less wasteful synthetic routes to chiral epoxides mdpi.com.

Table 2: Green Chemistry Considerations in Oxirane Synthesis

| Green Chemistry Principle | Application in Oxirane Synthesis | Examples |

| Catalyst Design | Use of recyclable and non-toxic catalysts. | Immobilized metal complexes, biocatalysts (enzymes). |

| Solvent Selection | Replacement of hazardous solvents with greener alternatives. | Water, bio-based solvents (e.g., CPME, ethyl lactate). |

| Waste Minimization | High atom economy reactions, recycling of materials. | Catalytic epoxidation, solvent-free reactions. |

Reactivity and Transformation Pathways of 2 Methoxymethyl 2 Methyloxirane

Non-Polymeric Ring-Opening Reactions

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions with a variety of nucleophiles. The regioselectivity of this opening for an asymmetrical epoxide like 2-(Methoxymethyl)-2-methyloxirane is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Nucleophilic Ring-Opening Reactions: Regioselectivity and Stereochemical Outcomes

Nucleophilic attack on the epoxide ring is a fundamental transformation. The outcome is largely dictated by whether the reaction proceeds under basic/neutral conditions or acidic conditions.

Under basic or neutral conditions, the reaction follows a classic S(_N)2 mechanism. Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. youtube.comlibretexts.org For this compound, this would be the methylene (B1212753) carbon (C3). This mechanism results in an inversion of stereochemistry if the carbon being attacked is a stereocenter. youtube.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The reaction then proceeds via a mechanism with significant S(_N)1 character. The nucleophile, which is typically weak under these conditions, attacks the more substituted carbon atom (the tertiary carbon, C2) because it can better stabilize the partial positive charge that develops in the transition state. youtube.comlibretexts.orgyoutube.com

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Water)

The reaction of epoxides with water (hydrolysis) or alcohols results in the formation of diols or ether alcohols, respectively.

Water (Hydrolysis): In the presence of an acid catalyst, this compound will react with water to form propane-1,2-diol, where the nucleophilic attack occurs at the more substituted carbon. reactory.app Under basic conditions, the attack would favor the less substituted carbon.

Alcohols: The reaction with alcohols in the presence of an acid catalyst yields a monoether of a glycol. atamanchemicals.com For this compound, an alcohol (ROH) under acidic conditions would primarily yield 1-alkoxy-2-methyl-2-propanol. Conversely, under basic conditions with an alkoxide (RO), the main product would be 2-alkoxy-2-methyl-1-propanol. youtube.comlibretexts.org

Table 1: Regioselectivity in Reactions with Oxygen Nucleophiles

| Nucleophile | Conditions | Major Product | Site of Attack |

|---|---|---|---|

| Water (H₂O) | Acid-catalyzed | 1-methoxy-2-methylpropane-1,2-diol | More substituted C (C2) |

| Alcohol (ROH) | Acid-catalyzed | 1-alkoxy-2-methyl-2-propanol | More substituted C (C2) |

| Alkoxide (RO⁻) | Basic | 2-alkoxy-2-methyl-1-propanol | Less substituted C (C3) |

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon nucleophiles that readily open epoxide rings to form new carbon-carbon bonds. pearson.comyoutube.com These reactions are typically carried out under conditions that favor an S(_N)2 pathway.

Being strong nucleophiles, they attack the less sterically hindered carbon of the epoxide ring. magtech.com.cn For this compound, a Grignard or organolithium reagent would attack the methylene carbon (C3), leading to the formation of a primary alcohol after workup. pearson.com

For instance, the reaction with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 3-methoxy-3-methyl-1-butanol.

Table 2: Reactions with Organometallic Reagents

| Reagent | Product after Workup | Site of Attack |

|---|---|---|

| Isopropylmagnesium bromide | 3-methoxy-3,4-dimethyl-1-pentanol | Less substituted C (C3) |

| n-Butyllithium | 3-methoxy-3-methyl-1-heptanol | Less substituted C (C3) |

| Phenyllithium | 3-methoxy-3-methyl-1-phenyl-1-propanol | Less substituted C (C3) |

Reactions with Heteroatom Nucleophiles (e.g., Thiols, Amines)

Thiols and amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-hydroxy sulfides and β-hydroxy amines, respectively.

Thiols (RSH): In the presence of a base, thiols are converted to the more nucleophilic thiolate anions (RS), which then attack the less substituted carbon of the epoxide in an S(_N)2 fashion. youtube.com This reaction can also be catalyzed by amines or phosphines. researchgate.net

Amines (RNH₂): Amines are neutral nucleophiles that can open the epoxide ring without a catalyst, although the reaction is generally slow. The reaction involves the amine attacking the less hindered carbon atom, followed by a proton transfer to yield the final product. The reaction of 2-methyloxirane with ammonia, for example, produces an alcohol amine. atamanchemicals.com

Table 3: Reactions with Heteroatom Nucleophiles (Predicted Products)

| Nucleophile | Conditions | Major Product | Site of Attack |

|---|---|---|---|

| Thiophenol (PhSH) | Basic | 1-(phenylthio)-2-methyl-2-propanol | Less substituted C (C3) |

| Ammonia (NH₃) | Neutral/Heat | 1-amino-2-methyl-2-propanol | Less substituted C (C3) |

Acid-Catalyzed Rearrangements and Cycloisomerizations

In the presence of Lewis or Brønsted acids, this compound can undergo rearrangements and cycloisomerization reactions. These transformations are often initiated by the coordination of the acid to the epoxide oxygen, followed by C-O bond cleavage to form a carbocation or a carbocation-like intermediate.

Formation of Cyclic Ethers (e.g., Furans, Pyrans)

The intramolecular rearrangement of epoxides can lead to the formation of various cyclic ethers. While specific studies on the cycloisomerization of this compound to furans or pyrans are not extensively detailed in the provided search results, the general principles of epoxide rearrangements suggest such pathways are plausible. For example, treatment of certain epoxides with frustrated Lewis pairs (FLPs) has been shown to result in ring-opening to yield six- and seven-membered heterocycles. researchgate.net Ring-opening of cyclic ethers is a known reaction pathway, and similar mechanisms could potentially lead to intramolecular cyclization depending on the substrate and reaction conditions. nsf.govnih.govosti.gov

Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient approach to complex molecule synthesis. nih.gov The strained epoxide ring of this compound is an excellent starting point for such sequences.

While specific tandem reactions commencing with this compound are not extensively documented, the principles of epoxide chemistry allow for the postulation of several plausible pathways. For instance, a Lewis acid-mediated ring-opening by a nucleophile could be followed by an intramolecular cyclization. If the nucleophile contains a suitably positioned functional group, a cascade reaction can be initiated.

One illustrative example of a cascade reaction involving a similar structural motif is the BF₃·Et₂O-mediated reaction of a chiral epoxy-alcohol with dichloroacetonitrile. nih.gov In this sequence, the epoxide ring is opened intramolecularly, leading to a complex product in a single step. nih.gov Applying this concept, the ring-opening of this compound with a nucleophile containing a tethered hydroxyl or amino group could potentially lead to the formation of functionalized heterocyclic systems, such as substituted tetrahydrofurans or piperidines, through a tandem ring-opening/cyclization process.

The following table presents a hypothetical tandem reaction based on known epoxide chemistry:

| Starting Material | Reagents | Proposed Intermediate | Potential Product | Reaction Type |

|---|---|---|---|---|

| This compound | 1. Allylmagnesium bromide 2. H₃O⁺ | 1-(Methoxymethyl)-1-methyl-4-penten-2-ol | Substituted Tetrahydrofuran | Tandem Ring-Opening/Intramolecular Cyclization |

Electrophilic Activations and Subsequent Transformations

The oxirane ring of this compound can be activated by electrophiles, most commonly Brønsted or Lewis acids, which protonate or coordinate to the epoxide oxygen. wikipedia.org This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring-opening. wikipedia.org

In the case of unsymmetrical epoxides like this compound, the regioselectivity of the ring-opening is a key consideration. Under acidic conditions, the reaction often proceeds with significant Sₙ1 character, meaning the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. osti.govchemscene.com Therefore, acid-catalyzed hydrolysis or alcoholysis of this compound is expected to yield a diol or an ether-diol, respectively, where the incoming nucleophile has added to the tertiary carbon of the original epoxide.

For example, treatment with aqueous acid would likely lead to the formation of 2-(methoxymethyl)-2-methyl-1,2-propanediol. The reaction with anhydrous hydrogen halides (HX) would similarly result in the formation of a halohydrin with the halogen at the tertiary position. osti.gov

The table below summarizes the expected major products from the electrophilic activation and subsequent transformation of this compound with various nucleophiles.

| Reagent | Reaction Conditions | Expected Major Product | Reference Principle |

|---|---|---|---|

| H₂O/H⁺ | Aqueous acid | 2-(Methoxymethyl)-2-methyl-1,2-propanediol | Acid-catalyzed epoxide hydrolysis osti.gov |

| CH₃OH/H⁺ | Acidic methanol | 1-Methoxy-2-(methoxymethyl)-2-methyl-2-propanol | Acid-catalyzed alcoholysis chemscene.com |

| HCl (anhydrous) | Anhydrous conditions | 1-Chloro-2-(methoxymethyl)-2-methyl-2-propanol | Reaction with hydrogen halides osti.gov |

Radical-Mediated Reactions Involving the Oxirane Ring

Radical reactions of epoxides offer alternative pathways for their transformation. While less common than ionic ring-opening, radical-mediated processes can lead to unique products. For instance, the reduction of α,β-epoxy-O-thiocarbonylimidazolide derivatives with tri-n-butyltin hydride can induce oxirane ring-opening to form an allylic alkoxyl radical. researchgate.net

Another significant reagent in radical-mediated epoxide reactions is samarium(II) iodide (SmI₂). nih.gov SmI₂ is a powerful single-electron transfer agent that can reduce a variety of functional groups, including epoxides. nih.gov The reaction of an epoxide with SmI₂ typically generates a β-oxy radical, which can then undergo further reactions. In the presence of a proton source, this can lead to the corresponding alcohol.

While direct studies on this compound are scarce, it is plausible that it would undergo reduction with SmI₂ to ultimately form 2-(methoxymethyl)-2-propanol after quenching. The reaction would proceed through a radical anion intermediate, followed by ring-opening and subsequent reduction and protonation.

Chemo- and Regioselective Functionalization of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound serves as a protective group for a primary alcohol. Its selective cleavage or modification without affecting the epoxide ring is a key synthetic challenge.

Selective Cleavage or Modification of the Ether Linkage

The cleavage of MOM ethers is a well-established transformation in organic synthesis, and several methods are available that could potentially be applied to this compound with high selectivity. The choice of reagent is crucial to avoid concomitant reaction with the sensitive epoxide ring.

Mild Lewis acids or acidic conditions are often employed for MOM deprotection. For instance, zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol has been shown to be a rapid and efficient system for the deprotection of MOM ethers, often with high selectivity in the presence of other functional groups. Another mild and eco-friendly approach involves the use of p-toluenesulfonic acid (pTSA) under solvent-free conditions. A combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl has also been reported for the mild and highly chemoselective deprotection of MOM ethers.

The application of these methods to this compound would be expected to yield 2-methyl-2-(hydroxymethyl)oxirane.

The following table provides a summary of potential selective deprotection methods for the MOM group in this compound.

| Reagent System | Reaction Conditions | Potential Advantage | Reference |

|---|---|---|---|

| ZnBr₂ / n-PrSH | Rapid, high yield and selectivity | Effective for various MOM ethers | |

| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Eco-friendly | |

| TMSOTf / 2,2′-Bipyridyl | Mild, non-acidic conditions | High chemoselectivity |

Transformations at the Methyl or Methylene Positions

While less common than ether cleavage, transformations at the methyl or methylene positions of the methoxymethyl group can provide access to novel structures. One potential reaction is the oxidation of the methylene group. While direct examples on MOM ethers are limited, related transformations suggest this possibility. For instance, the oxidation of secondary methyl ethers to ketones using calcium hypochlorite (B82951) has been reported, suggesting that under specific conditions, the methylene group of the MOM ether might be susceptible to oxidation.

Another potential transformation is the borylation of the C(sp³)–O bond. Recent advances have shown that nanoporous gold can catalyze the borylation of dialkyl ethers. Applying this methodology to this compound could potentially lead to the formation of a boronic ester at the methylene position, which could then be used for further functionalization through cross-coupling reactions.

These transformations, while not yet reported for this compound itself, represent potential avenues for the derivatization of this compound, expanding its synthetic utility.

Ring Opening Polymerization of 2 Methoxymethyl 2 Methyloxirane

Fundamental Principles of Oxirane Ring-Opening Polymerization (ROP)

The polymerization of cyclic monomers like oxiranes is governed by a delicate interplay of thermodynamic and kinetic factors. The feasibility and rate of polymerization are dictated by the ring strain of the monomer and the kinetics of the initiation, propagation, and termination steps.

The primary driving force for the ring-opening polymerization of oxiranes is the relief of ring strain. wikipedia.org The three-membered oxirane ring is highly strained due to the significant deviation of its bond angles (approximately 60°) from the ideal tetrahedral angle of 109.5°. wikipedia.org This strain corresponds to a considerable amount of stored potential energy, approximately 105 kJ/mol for the parent compound, ethylene (B1197577) oxide. wikipedia.org The release of this energy upon polymerization results in a negative enthalpy of polymerization (ΔHp), which is a key thermodynamic requirement for a polymerization reaction to be favorable. wiley-vch.de

The polymerization of a monomer is thermodynamically favorable only if the change in Gibbs free energy (ΔGp) is negative. wiley-vch.de The relationship between Gibbs free energy, enthalpy (ΔHp), and entropy (ΔSp) is given by the equation: ΔGp = ΔHp - TΔSp. Since polymerization involves the conversion of many small monomer molecules into a much larger polymer chain, there is a decrease in the degrees of freedom, leading to a negative entropy change (ΔSp < 0). wiley-vch.de Therefore, for the polymerization to proceed spontaneously (ΔGp < 0), the enthalpic contribution must overcome the unfavorable entropic contribution, meaning |ΔHp| > |TΔSp|. wiley-vch.de

The high ring strain of oxiranes ensures a sufficiently negative ΔHp to drive the polymerization. The degree of substitution on the oxirane ring can influence the ring strain and, consequently, the polymerization thermodynamics. However, for most oxiranes, the enthalpy change is the dominant factor, making their polymerization thermodynamically favorable over a wide range of temperatures. wiley-vch.denih.gov

Table 1: Standard Thermodynamic Parameters for the Polymerization of Selected Cyclic Monomers

| Monomer | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Ethylene Oxide | -94.5 | - |

| Propylene (B89431) Oxide | -83.6 | - |

Data sourced from various polymer chemistry handbooks and literature. The entropy values are often not tabulated directly but are reflected in the ceiling temperature.

Initiation: This step involves the reaction of an initiator with the monomer to form an active species that can propagate. In the case of anionic ring-opening polymerization, a nucleophile attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide active center. wikipedia.orglibretexts.org The rate of initiation depends on the nucleophilicity of the initiator and the steric hindrance at the reaction site on the monomer. researchgate.net

Propagation: The newly formed active center then attacks another monomer molecule, adding it to the growing polymer chain. wikipedia.org This process repeats, leading to the formation of a long polyether chain. The rate of propagation is influenced by factors such as the reactivity of the active species, the concentration of the monomer, and the reaction temperature.

Depropagation: This is the reverse of propagation, where the active chain end cleaves off the last monomer unit. Depropagation becomes more significant at higher temperatures. The temperature at which the rate of propagation equals the rate of depropagation is known as the ceiling temperature (Tc). wiley-vch.de Above this temperature, polymerization is thermodynamically unfavorable. For most strained ring systems like oxiranes, the ceiling temperatures are quite high. wiley-vch.de

Polymerization Mechanisms and Their Control

The polymerization of oxiranes can proceed through different mechanisms, including anionic, cationic, and coordination polymerization. wiley-vch.de The choice of mechanism is crucial as it determines the degree of control over the polymer's molecular weight, architecture, and functionality.

Anionic ring-opening polymerization is a widely used method for the synthesis of well-defined polyethers from functionalized epoxides. researchgate.net This technique offers excellent control over the polymerization process, often leading to polymers with predictable molecular weights and narrow molecular weight distributions. acs.org

The AROP of a functionalized epoxide like 2-(methoxymethyl)-2-methyloxirane is initiated by a strong nucleophile, which attacks one of the electrophilic carbon atoms of the oxirane ring. wikipedia.orglibretexts.org This results in the formation of an alkoxide, which serves as the propagating species. The presence of the methoxymethyl functional group can influence the reactivity of the monomer and the properties of the resulting polymer.

The choice of the initiator system is critical in AROP as it significantly impacts the polymerization kinetics and the characteristics of the final polymer. researchgate.net A variety of nucleophilic initiators can be employed, with alkali metal alkoxides being a common choice. researchgate.net

The rate of initiation and propagation in AROP is dependent on the nature of the counter-ion associated with the propagating alkoxide species. For instance, in the presence of alkali metal counter-ions (e.g., K+, Na+, Li+), the propagating species can exist as free ions, contact ion pairs, or solvent-separated ion pairs. The reactivity of these species generally follows the order: free ions > solvent-separated ion pairs > contact ion pairs. The use of more polar solvents or the addition of crown ethers can favor the formation of more reactive free ions, thereby increasing the polymerization rate. researchgate.net

Recent research has explored more complex initiator systems to achieve better control over the polymerization. For example, organoaluminum-based initiators have been shown to facilitate controlled, living anionic polymerization of substituted epoxides with no chain transfer to the monomer. acs.org Phosphazene bases are another class of powerful promoters for the AROP of epoxides, enabling rapid and controlled polymerization.

Table 2: Common Initiator Systems for AROP of Epoxides

| Initiator Type | Examples | Characteristics |

|---|---|---|

| Alkali Metal Alkoxides | Potassium tert-butoxide, Sodium methoxide | Commonly used, reactivity depends on counter-ion and solvent. |

| Organometallic Compounds | Organoaluminum complexes | Can provide living polymerization characteristics. acs.org |

One of the challenges in the AROP of substituted epoxides is the occurrence of chain transfer reactions, which can limit the molecular weight of the polymer and broaden its distribution. wiley-vch.dewikipedia.org A common chain transfer reaction involves the abstraction of a proton from the monomer by the propagating alkoxide center, which is basic in nature. wiley-vch.de This terminates the growth of one polymer chain and initiates a new one.

Achieving a "living" polymerization, where chain termination and transfer reactions are absent, is highly desirable for synthesizing well-defined polymers. acs.org In a living polymerization, the active chain ends remain active indefinitely, allowing for the synthesis of block copolymers by the sequential addition of different monomers.

For the AROP of functionalized epoxides, the choice of initiator and reaction conditions is crucial to minimize chain transfer. For example, some organoaluminum initiators have been specifically designed to suppress chain transfer to the monomer. acs.org By carefully controlling the reaction parameters, such as temperature, solvent, and initiator concentration, it is possible to achieve living polymerization characteristics for functionalized epoxides like this compound.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization method initiated by electrophilic species. libretexts.org While CROP is a versatile technique for many epoxides, achieving a high degree of control over the polymerization of 2,2-disubstituted epoxides can be challenging. acs.orgacs.org Generally, cationic polymerization of epoxides offers limited control over the stereochemistry of the resulting polymer. acs.org

The initiation of CROP involves an electrophilic attack on the oxygen atom of the oxirane ring. youtube.com This is typically achieved using strong acids or Lewis acids, which may be generated from thermally or photochemically activated precursors. libretexts.orgelsevierpure.com For instance, traces of strong acids can initiate the polymerization of monomers like isobutylene, which bears structural similarities to 2,2-disubstituted epoxides. libretexts.org Common initiators include Lewis acids such as boron trifluoride (BF₃), often in the presence of a co-catalyst like water, or sulfonium (B1226848) salts. libretexts.orgelsevierpure.com The initiator abstracts an electron pair from the oxygen atom, leading to the formation of a highly strained, positively charged three-membered ring.

The active chain ends in the CROP of epoxides are tertiary oxonium ions. These are formed by the reaction of the electrophilic initiator with the monomer, creating a propagating species that can then react with subsequent monomer units. researchgate.net The polymerization proceeds through the sequential addition of monomer molecules to this active center. youtube.com However, the high reactivity of the cationic propagating species can lead to side reactions, such as chain transfer to the monomer, which can limit the molecular weight of the resulting polymer. researchgate.net

The nature of the counterion, derived from the initiator, plays a crucial role in controlling the polymerization process. The stability and nucleophilicity of the counterion can influence the rate of polymerization and the occurrence of side reactions. A study on the cationic polymerization of a difunctional epoxy resin using various sulfonium-type initiators demonstrated that structural variations in the anions (counterions) had a more significant impact on polymerization than variations in the cations. elsevierpure.com Weaker ionic interactions between the cation and anion of the initiator were found to facilitate polymerization at lower temperatures. elsevierpure.com The delocalization of charge on the anion and steric hindrance are key factors affecting these ionic interactions. elsevierpure.com

Coordination-Insertion Polymerization

Coordination-insertion polymerization offers a higher degree of control over the polymerization process, particularly in terms of stereochemistry. fiveable.me This method utilizes transition metal catalysts to produce polymers with well-defined structures and properties. fiveable.mewikipedia.org

A wide range of metal-based catalysts have been developed for the ring-opening polymerization of epoxides. These catalysts typically involve metals from groups such as zinc, aluminum, cobalt, and chromium. researchgate.netnih.govnih.gov The polymerization mechanism generally involves the coordination of the epoxide monomer to the metal center, followed by nucleophilic attack by an initiator group (e.g., an alkoxide) attached to the metal. acs.orgroyalsocietypublishing.org This ring-opening step results in the insertion of the monomer into the metal-initiator bond, regenerating an active metal-alkoxide species that can continue to propagate the polymer chain. acs.orgroyalsocietypublishing.org

The design of the catalyst, including the metal center and the surrounding ligands, is crucial for controlling the polymerization. For instance, in the copolymerization of epoxides with carbon disulfide, chromium-based salen catalysts have shown high reactivity where aluminum and cobalt analogues were inactive. nih.gov Similarly, organoaluminum initiators have been developed that exhibit living anionic polymerization characteristics, allowing for the synthesis of well-defined block copolymers with low polydispersity. researchgate.net Bimetallic catalyst systems, where two metal centers work cooperatively, have also been shown to be highly effective. acs.orgacs.org

The following table provides examples of metal catalysts used in epoxide polymerization and their key features:

| Catalyst Type | Metal Center(s) | Key Features |

| Salen Complexes | Cr, Co, Al | Activity is highly dependent on the metal center; can be used for copolymerizations. nih.gov |

| Organoaluminum Initiators | Al | Can exhibit living polymerization characteristics, allowing for control over molecular weight and architecture. researchgate.net |

| Bimetallic Salen Complexes | Co | Can exhibit high activity and selectivity in kinetic resolution of racemic epoxides. illinois.edu |

| Porphyrin Complexes | Mn | Can catalyze the ring-opening polymerization of epoxides. researchgate.net |

One of the significant advantages of coordination-insertion polymerization is the ability to control the stereochemistry of the resulting polymer, leading to a specific tacticity. wikipedia.org Tacticity refers to the stereochemical arrangement of adjacent chiral centers in a macromolecule and significantly influences the polymer's physical properties. wikipedia.org Isotactic and syndiotactic polymers have ordered structures and can be semi-crystalline, whereas atactic polymers are amorphous. illinois.eduwikipedia.org

In the polymerization of a prochiral monomer like this compound, a stereoselective catalyst can preferentially polymerize one enantiomer over the other, leading to an isotactic polymer. This stereocontrol is typically achieved through an "enantiomorphic-site control" mechanism, where the chirality of the catalyst's active site dictates the stereochemistry of monomer insertion. illinois.edu This is in contrast to "chain-end control," where the stereochemistry of the last inserted monomer unit influences the next insertion, which can lead to stereoerrors. illinois.edu

Various catalyst systems have been developed to achieve high levels of stereocontrol in epoxide polymerization. For example, certain chiral bifunctional and binary organoboron catalysts have been shown to produce isotactic-enriched polyethers from racemic epoxides. rsc.org Similarly, bimetallic cobalt-salen catalysts have demonstrated high selectivity factors in the kinetic resolution of racemic propylene oxide, leading to highly isotactic polymers. illinois.edu The ability to control tacticity is a key factor in tailoring the material properties of polyethers for specific applications. illinois.eduresearchgate.net

Control over Polymer Architecture and Microstructure

The choice of polymerization method and reaction conditions allows for significant control over the final polymer's architecture and microstructure. morressier.comtdl.org This includes parameters such as molecular weight, molecular weight distribution (polydispersity), and tacticity.

Living polymerization techniques, where termination and chain-transfer reactions are absent, are particularly powerful for controlling polymer architecture. tdl.org For example, living anionic ring-opening polymerization initiated by specific organoaluminum complexes allows for the synthesis of polyethers with predictable molecular weights and narrow polydispersities. researchgate.net This level of control also enables the synthesis of more complex architectures, such as block copolymers, by sequential monomer addition. researchgate.nettdl.org

The microstructure of the polymer, particularly its tacticity, is primarily controlled by the catalyst system used in coordination-insertion polymerization. As discussed previously, stereoselective catalysts can produce highly isotactic or syndiotactic polymers, which have vastly different physical properties compared to their atactic counterparts. illinois.educhemeurope.com For instance, isotactic polypropylene (B1209903) oxide is a semi-crystalline material, while atactic polypropylene oxide is amorphous. illinois.edu

The following table summarizes the influence of different polymerization methods on the architecture and microstructure of the resulting polyethers:

| Polymerization Method | Control over Molecular Weight | Control over Polydispersity | Control over Tacticity | Ability to Form Block Copolymers |

| Cationic Ring-Opening Polymerization | Limited due to side reactions | Broad | Generally poor (atactic) acs.org | Difficult |

| Living Anionic ROP | High | Narrow researchgate.net | Can be controlled with specific initiators | Yes researchgate.net |

| Coordination-Insertion Polymerization | Moderate to High | Narrow to Broad | High (isotactic or syndiotactic) illinois.edursc.org | Yes |

Synthesis of Block Copolymers and Star Polymers Incorporating Poly[this compound] Segments

The controlled, living nature of cationic ring-opening polymerization (CROP) of oxiranes is paramount for the synthesis of complex polymer architectures such as block and star polymers. For a monomer like this compound, this control allows for the sequential addition of different monomers to create well-defined block copolymers.

Block Copolymers: The synthesis of diblock or triblock copolymers incorporating a poly[this compound] (PMMMO) segment would typically involve the living polymerization of this compound, followed by the sequential addition of a second monomer. This process, often catalyzed by organocatalysts, can bridge different polymerization mechanisms, such as anionic addition polymerization of methacrylates and the ring-opening polymerization of cyclic esters, to create diverse and well-defined block polymers. rsc.org The resulting block copolymers, for instance, a PMMMO-b-poly(methyl methacrylate) or PMMMO-b-poly(caprolactone), would exhibit microphase separation and unique morphological and mechanical properties stemming from the distinct characteristics of each block. The methoxymethyl ether side chains of the PMMMO block would impart flexibility and hydrophilicity.

Star Polymers: Star polymers, characterized by multiple polymer arms radiating from a central core, can be synthesized using two primary strategies: "arm-first" or "core-first". In the "arm-first" approach, living PMMMO chains are synthesized first and then terminated by reacting with a multifunctional linking agent. Conversely, the "core-first" method utilizes a multifunctional initiator from which the PMMMO arms grow simultaneously. For example, a core based on a molecule like β-cyclodextrin could be used to initiate the CROP of this compound, potentially leading to a 7-arm star polymer. psu.edu Such star polymers generally exhibit lower solution viscosity compared to their linear counterparts of the same molecular weight, which is advantageous for processing. psu.edu

Table 1: Potential Initiators and Core Molecules for Star Polymer Synthesis

| Synthesis Strategy | Core/Initiator Type | Example Molecule | Resulting Architecture |

|---|---|---|---|

| Core-First | Multifunctional Initiator | Modified β-Cyclodextrin psu.edu | 7-Arm Star Polymer |

| Core-First | Polyol Initiators | Glycerol, Pentaerythritol | 3- or 4-Arm Star Polymer |

| Arm-First | Multifunctional Linking Agent | Divinylbenzene | Multi-Arm Star Polymer |

Functionalized Side-Chain Polymers and Their Potential for Post-Polymerization Derivatization

The methoxymethyl ether group in each repeating unit of PMMMO serves as a latent functional handle. While stable under many conditions, this side chain offers significant potential for post-polymerization derivatization, allowing the properties of the polymer to be fine-tuned after its initial synthesis.

The synthesis of polymers with reactive side chains is a powerful strategy for developing functional materials from a single polymer scaffold. nih.gov In the case of PMMMO, the ether linkage in the side chain is the primary site for chemical modification. The ability to control the polymerization of the parent monomer ensures that the resulting functionalized polymers retain the same degree of polymerization and narrow polydispersity as the original scaffold. nih.gov This is crucial for establishing clear structure-property relationships in the derived materials. The presence of the pendant ether groups can also influence the polymer's conformation and solubility.

Post-Polymerization Modification of Poly[this compound]

Post-polymerization modification is a powerful technique to introduce functionalities that might not be compatible with the initial polymerization conditions. rsc.org For PMMMO, this approach allows for the transformation of the relatively inert polyether into a wide array of functional materials.

Chemical Transformations of the Methoxymethyl Pendant Groups

The methoxymethyl ether pendant groups of PMMMO are susceptible to cleavage under specific acidic conditions, which can be exploited to unmask a more reactive functional group.

Ether Cleavage to Hydroxyl Groups: A key transformation would be the selective cleavage of the methoxymethyl ether to reveal a primary hydroxyl group on the polymer backbone, converting PMMMO into poly[2-(hydroxymethyl)-2-methyloxirane]. This reaction is typically performed using Lewis acids or strong protic acids. The resulting polyol would have significantly different properties, including increased hydrophilicity, hydrogen bonding capability, and reactivity. These newly formed hydroxyl groups can then serve as points for further functionalization through esterification, etherification, or reaction with isocyanates.

Table 2: Example of a Post-Polymerization Modification Reaction

| Starting Polymer | Reagent | Product | New Functional Group |

|---|---|---|---|

| Poly[this compound] | Boron trichloride (B1173362) (BCl₃) | Poly[2-(hydroxymethyl)-2-methyloxirane] | Hydroxyl (-OH) |

Grafting and Crosslinking Reactions to Engineer Polymer Networks

The ability to introduce reactive sites onto the PMMMO backbone through modification of the pendant groups opens up possibilities for creating more complex polymer networks through grafting and crosslinking reactions.

Grafting Copolymers: Once the methoxymethyl groups are converted to hydroxyl groups, these sites can be used to initiate the polymerization of other monomers, leading to the formation of graft copolymers. For instance, the hydroxylated polymer could be used as a macroinitiator for the ring-opening polymerization of lactide or caprolactone, resulting in a polyether backbone with polyester (B1180765) grafts. This would create an amphiphilic comb-like structure with potential applications in drug delivery or as a compatibilizer for polymer blends.

Crosslinking to Form Networks: The hydroxylated PMMMO can be crosslinked to form hydrogels or thermoset materials. Crosslinking can be achieved by reacting the hydroxyl groups with difunctional reagents such as diisocyanates, diacyl chlorides, or diepoxides. The crosslink density, and therefore the mechanical properties and swelling behavior of the resulting network, can be controlled by the stoichiometry of the crosslinking agent and the concentration of hydroxyl groups on the polymer chain. Such crosslinking reactions are fundamental for producing materials like coatings, adhesives, and elastomers. dntb.gov.ua These reactions can transform a soluble linear polymer into an insoluble, three-dimensional network with enhanced mechanical stability and solvent resistance.

Computational Chemistry Investigations of 2 Methoxymethyl 2 Methyloxirane

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule. For 2-(methoxymethyl)-2-methyloxirane, these computational techniques offer a window into its electronic structure and inherent reactivity, which govern its chemical behavior.

Electronic Structure Calculations and Analysis of Reactivity Descriptors (e.g., DFT, Ab Initio)

Electronic structure calculations, primarily through Density Functional Theory (DFT) and ab initio methods, are pivotal in modern computational chemistry. dntb.gov.uanih.gov These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of a molecule. For this compound, such calculations would yield optimized molecular geometry and a host of reactivity descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors that can be calculated include:

Chemical Potential (µ): Measures the tendency of electrons to escape from the system. chemrxiv.org

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules possess a large HOMO-LUMO energy gap and high kinetic stability. chemrxiv.orgresearchgate.net

Softness (σ): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are generally more reactive. chemrxiv.orgresearchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. chemrxiv.org

A molecule's reactivity can be assessed through its HOMO-LUMO energy gap (ΔE); a smaller gap often corresponds to higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps reveal electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, thereby predicting how the molecule will interact with other reagents. researchgate.net

Conformational Analysis and Stereochemical Predictions for Chiral Forms

The presence of a flexible methoxymethyl group and a chiral center at the C2 position of the oxirane ring means that this compound can exist in various conformations and as a pair of enantiomers.

Conformational Analysis: Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformations. This is often done by rotating flexible dihedral angles, such as those in the methoxymethyl side chain, and calculating the energy of each resulting geometry. A study on the related compound 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane using DFT revealed several local minima arising from the internal rotation of its substituents. researchgate.net A similar approach for this compound would identify the most energetically favorable spatial arrangements of its atoms, which is crucial for understanding its reactivity and interactions.

Stereochemical Predictions: For chiral molecules, computational chemistry is a powerful tool for predicting stereochemical outcomes and chiroptical properties. Theoretical calculations can determine the absolute configuration of enantiomers and predict properties that distinguish them, such as optical rotation. nih.govrsc.org

Mechanistic Insights into Synthesis and Polymerization Reactions

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, including the synthesis and polymerization of epoxides. By modeling these processes, researchers can gain insights that are difficult or impossible to obtain through experimental means alone.

Transition State Characterization for Ring-Opening and Cyclization Pathways

The characteristic reaction of epoxides is ring-opening, driven by the release of strain in the three-membered ring. Computational methods are used to characterize the transition states of these reactions, which represent the highest energy point along the reaction coordinate.

For instance, the ring-opening of 2-methyloxirane mediated by Frustrated Lewis Pairs (FLPs) has been studied computationally. These studies calculate the Gibbs free energy of activation (ΔG‡) for the nucleophilic attack on a ring carbon, revealing the kinetic feasibility of the pathway. researchgate.net The S_N_2 mechanism is common for epoxide ring-opening, and theoretical studies on related thiiranes (sulfur analogs of oxiranes) suggest that the reaction proceeds through intermediates like zwitterions or ion pairs, whose structures and stabilities can be calculated. rsc.org Computational modeling can also clarify the regioselectivity of the attack—that is, which of the two epoxide carbons is more susceptible to the nucleophile. In other cases, epoxide ring-opening can be followed by an intramolecular cyclization to form new rings, such as oxetanes, a process that can also be modeled to find the transition state for the cyclization step. acs.org

Catalytic Mechanism Elucidation (e.g., Metal-Ligand Interactions, Initiator Activation)

Many epoxide reactions, including polymerization, are catalyzed. Computational studies are key to elucidating how these catalysts function at a molecular level.

Lewis Acid Catalysis: Lewis acids are common catalysts that activate the epoxide by coordinating to the ring's oxygen atom. This interaction polarizes the C-O bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack. Computational models can detail this metal-ligand interaction, as seen in studies where lithium cations activate an epoxide ring. mdpi.com The mechanism of FLPs also involves a Lewis acidic center that activates the epoxide. researchgate.net

Polymerization: In polymerization reactions, such as the living anionic polymerization of monomers, computational studies can analyze the behavior of the reactive sites. researchgate.net For the polymerization of this compound, theoretical models could be used to investigate the initiator activation step and the subsequent propagation steps, providing insight into the kinetics and control of the polymerization process.

Theoretical Prediction of Spectroscopic Properties (e.g., Optical Rotation, NMR Chemical Shifts)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. These theoretical predictions can aid in structure elucidation and the interpretation of experimental data.

Optical Rotation: For a chiral molecule like this compound, predicting the optical rotation is crucial for assigning the absolute configuration of its enantiomers. Extensive research has been conducted on predicting the optical rotation of the simpler (S)-methyloxirane using various DFT functionals (such as CAM-B3LYP and ωB97X-D) and basis sets. nih.gov These studies show that with the right methodology, theoretical values can closely match experimental measurements. nih.gov For example, calculations using the CAM-B3LYP functional with an aug-cc-pVTZ basis set predicted an optical rotation of [α]355 = +6.94 for (S)-methyloxirane, which is in good agreement with the experimental value of +7.49 ± 0.30. nih.gov

| Method | Basis Set | Calculated [α] at 355 nm | Experimental [α] at 355 nm |

|---|---|---|---|

| CAM-B3LYP | aug-cc-pVTZ | 6.94 | 7.49 ± 0.30 |

| PBE0 | aug-cc-pVTZ | Reproduced AC |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. Quantum chemical methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Such calculations are often performed using DFT (e.g., B3LYP functional) and can be carried out in a simulated solvent environment using models like the Conductor-like Screening Model (COSMO) to better replicate experimental conditions. nih.gov The resulting theoretical spectrum is an invaluable aid in assigning peaks in an experimental spectrum.

Simulation of Polymerization Kinetics and Thermodynamics

The polymerization of this compound, a disubstituted epoxide, presents a complex system for computational investigation. The reaction's progress is governed by a delicate interplay of thermodynamic driving forces and kinetic pathways. Computational chemistry offers powerful tools to dissect these factors, providing insights that are often difficult to obtain through experimental means alone. Simulations can elucidate the thermodynamics of ring-opening, the kinetics of chain propagation, and the influence of potential side reactions, all of which are critical for controlling the final polymer's properties.

Modeling of Ring Strain and Polymerization Enthalpies

A primary thermodynamic driver for the ring-opening polymerization (ROP) of cyclic monomers like epoxides is the relief of ring strain. wikipedia.org Ring strain energy (RSE) arises from the deviation of bond angles and conformations within the ring from their ideal, strain-free states. numberanalytics.com For oxiranes, the three-membered ring forces the internal bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. This inherent strain makes the ring susceptible to nucleophilic or electrophilic attack, leading to ring-opening and polymerization.

Computational methods, particularly quantum mechanical calculations, are instrumental in quantifying the RSE of cyclic molecules. numberanalytics.comacs.org The RSE can be calculated as the difference in enthalpy between the cyclic molecule and a suitable acyclic, strain-free reference compound. osti.gov For this compound, a suitable reference could be an acyclic ether with a similar substitution pattern.

Substituents on the oxirane ring can significantly influence the RSE. Studies on substituted epoxides have shown that gem-disubstitution, as is the case for this compound, can affect the strain energy. For instance, gem-dimethyl substitution on cyclopropanes and epoxides has been shown to decrease the strain energy by 6–10 kcal/mol compared to an unbranched acyclic reference. acs.org This is an important consideration when predicting the polymerizability of a substituted monomer.

The enthalpy of polymerization (ΔHp) is directly related to the RSE. A more strained monomer will generally have a more exothermic polymerization. The enthalpy change during ROP is negative, indicating that it is an energetically favorable process. wikipedia.org Computational models can predict the ΔHp by calculating the energies of the monomer and a segment of the resulting polymer chain.

Table 1: Representative Calculated Ring Strain Energies (RSE) and Polymerization Enthalpies (ΔHp) for Substituted Oxiranes

| Compound | Substituents | Computational Method | Calculated RSE (kcal/mol) | Calculated ΔHp (kcal/mol) |

| Ethylene (B1197577) Oxide | None | G3(MP2) | ~27 | ~-22 |

| Propylene (B89431) Oxide | Methyl | CBS-Q | ~28 | ~-23 |

| Isobutylene Oxide | gem-Dimethyl | G2(MP2) | ~26 | ~-21 |

| This compound | Methoxymethyl, Methyl | DFT (Hypothetical) | ~25-28 | ~-20 to -24 |

Note: The values for this compound are hypothetical estimates based on trends observed for other substituted oxiranes, as specific computational data for this compound were not found in the literature search. The actual values would require specific quantum chemical calculations.

The table illustrates that while substituents can modulate the RSE and ΔHp, the values for substituted oxiranes remain significantly negative, indicating a strong thermodynamic driving force for polymerization. For this compound, the presence of both a methyl and a methoxymethyl group at the same carbon atom would be expected to influence the ring strain in a complex manner, likely involving both steric and electronic effects.

Kinetic Modeling of Chain Growth and Side Reactions

While thermodynamics dictates the feasibility of polymerization, kinetics governs the rate at which it occurs and the structure of the resulting polymer. The polymerization of this compound, typically proceeding via a cationic ring-opening mechanism, involves several elementary steps that can be modeled computationally. wikipedia.org

Chain Growth: The chain growth in cationic ring-opening polymerization (CROP) of epoxides proceeds through the sequential addition of monomer units to a growing polymer chain with a cationic active center. wikipedia.org The mechanism can be influenced by the stability of the cationic species, potentially following an SN1 or SN2 pathway. wikipedia.org Kinetic modeling of this process involves solving a set of differential equations that describe the rate of change of concentrations of the monomer, active centers, and polymer chains of different lengths. researchgate.net

Computational models can be used to calculate the rate constants for the initiation, propagation, and termination steps. For this compound, the unsymmetrical substitution leads to two possible sites for nucleophilic attack on the protonated epoxide, which will have different activation energies and thus different rate constants. The attack at the more substituted carbon atom would lead to a more stable tertiary carbocation intermediate, potentially influencing the regioselectivity of the ring-opening.

Side Reactions: During CROP of epoxides, several side reactions can occur, which can affect the molecular weight, polydispersity, and microstructure of the final polymer. These include:

Chain transfer: The active center can be transferred to a monomer, solvent, or another polymer chain, leading to the termination of one chain and the initiation of another.

Backbiting: The active chain end can attack a backbone ether linkage of its own chain, leading to the formation of cyclic oligomers. This is a common side reaction in the polymerization of epoxides.

Rearrangements: The carbocation intermediate can undergo rearrangements, such as hydride or methide shifts, to form more stable carbocations, which can lead to the formation of irregular units in the polymer chain. nih.gov

Kinetic models can incorporate these side reactions by including the corresponding elementary steps and their rate constants. acs.org Computational chemistry can be employed to calculate the activation barriers for these side reactions, providing insight into their likelihood under different reaction conditions.

Table 2: Key Kinetic Parameters in the Cationic Polymerization of this compound (Illustrative)

| Parameter | Description | Significance |

| ki | Rate constant of initiation | Determines the rate of formation of active centers. |

| kp1 | Rate constant of propagation (attack at C2) | Influences the overall polymerization rate and polymer chain length. |

| kp2 | Rate constant of propagation (attack at C3) | Determines the regioselectivity of ring-opening and polymer microstructure. |

| ktr,m | Rate constant of chain transfer to monomer | Affects the molecular weight of the polymer. |

| kb | Rate constant of backbiting | Leads to the formation of cyclic byproducts. |

Note: This table presents a conceptual framework for the kinetic parameters that would be investigated for this compound. The actual values would need to be determined through specific kinetic modeling and computational studies.

By simulating the polymerization under various conditions (e.g., temperature, monomer concentration, initiator concentration), computational models can predict the evolution of monomer conversion, average molecular weight, and the extent of side reactions. This information is invaluable for optimizing reaction conditions to produce polymers with desired properties.

Advanced Materials Science Applications of Poly 2 Methoxymethyl 2 Methyloxirane

Design and Synthesis of Functional Polyethers for Tailored Properties

The synthesis of functional polyethers is a deliberate process aimed at creating macromolecules with specific, predictable characteristics. The choice of monomer is the primary determinant of the final polymer's intrinsic properties. The monomer 2-(methoxymethyl)-2-methyloxirane is utilized in copolymerization reactions to create polyethers with tailored functionalities.

A notable example is the synthesis of ferrocene-modified poly(epichlorohydrin-co-2-(methoxymethyl)oxirane). dntb.gov.ua In this process, a copolymer is first created from epichlorohydrin (B41342) and this compound. The resulting copolymer possesses pendant chloromethyl groups from the epichlorohydrin units and methoxymethyl groups from the this compound units. The true functionalization occurs in a subsequent step, where the chlorine atoms on the polymer backbone are substituted with ferrocene-containing moieties. This modification introduces electroactive ferrocene (B1249389) groups, transforming the initial polyether into an energetic material that could serve as a binder in specialized applications. dntb.gov.ua The inclusion of the this compound monomer can be used to modulate the density of functional groups and fine-tune the physical properties of the final material. dntb.gov.ua

The design of such polymers hinges on the ability to control their composition and structure to achieve desired outcomes, such as enhanced thermal stability or specific electrochemical activity. dntb.gov.ua

Poly[this compound] in Hybrid Materials Systems

The utility of a polymer is often realized when it is combined with other materials to form composites or hybrid systems. The inherent properties of poly[this compound], such as the polarity imparted by its ether linkages, make it a candidate for use in such advanced materials.

The integration of a polymer into a matrix to form a composite material is a common strategy for enhancing mechanical, thermal, or functional properties. For instance, polymers like polylactide (PLA) have been reinforced with various powders to modify their strength and degradation characteristics. nih.gov Similarly, poly[this compound] or its copolymers could be used as a matrix or a modifier in composite systems.

The ether groups in both the backbone and the side chain of poly[this compound] would be expected to promote compatibility with a range of other polymers and fillers, particularly those with some degree of polarity. This can be crucial for achieving a homogenous blend, which is essential for predictable material performance. Research on other polymer blends, such as those involving poly(methyl methacrylate) (PMMA), has shown that miscibility and interfacial properties are key to the final mechanical strength and impact resistance of the composite. researchgate.net

Successful composite materials rely on strong adhesion between the polymer matrix and the reinforcing filler. The chemical structure of poly[this compound] is advantageous for promoting this adhesion. The oxygen atoms in the ether side chains can act as hydrogen bond acceptors, improving interaction with fillers that have hydroxyl groups or other protic functionalities on their surfaces.

Structure-Property Relationships in Poly[this compound] Derivatives

Polymer architecture—whether a polymer is linear, branched, or part of a copolymer—has a profound impact on its properties. For example, the incorporation of lignin (B12514952) into polyurethane films has been shown to increase the glass transition temperature (Tg) and tensile strength due to the rigid structure of the lignin component. ncsu.edu In polyether elastomers, the cross-link density directly influences tensile strength and elongation at break. nih.gov

In the case of poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), the material is a random copolymer. Its thermal properties, particularly the glass transition temperature (Tg), are influenced by the ratio of the comonomers and any subsequent modifications. The introduction of bulky ferrocene groups onto the polymer backbone restricts the segmental motion of the polymer chains, leading to a measurable increase in the Tg. This demonstrates how the architecture of a copolymer, combined with targeted functionalization, can be used to engineer its thermal characteristics. dntb.gov.ua

The following table, based on findings from research, illustrates the effect of copolymer modification on the glass transition temperature (Tg).

| Polymer Composition | Glass Transition Temperature (Tg) |

| Poly(epichlorohydrin-co-2-(methoxymethyl)oxirane) | -43.2 °C |

| Ferrocene-modified Copolymer | -26.9 °C |

This interactive table is based on data reported in the study of ferrocene-modified polyethers. dntb.gov.ua

Side-chain engineering is a powerful strategy for fine-tuning the performance of polymers. The chemical nature of the side chains can dictate solubility, crystallinity, and intermolecular interactions, which in turn control mechanical and electronic properties. nih.govnih.govacs.org Studies on conjugated polymers have shown that modifying side chains can reduce crystallinity, thereby lowering the elastic modulus and improving stretchability. rsc.org The length and polarity of side chains are critical factors; for instance, incorporating polar glycol side chains into certain polymers enhances their interaction with aqueous electrolytes, which is crucial for bioelectronic applications. acs.org

Q & A

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products